2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol
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Overview
Description
2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a phenoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol typically involves the reaction of 4-(4-Boc-1-piperazinyl)phenol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate can be used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of 2-[4-(1-piperazinyl)phenoxy]ethanol.
Substitution: Formation of various substituted phenoxyethanol derivatives.
Scientific Research Applications
2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with piperazine moieties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol largely depends on its interactions with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The phenoxyethanol moiety can interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, which could be relevant in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(4-Boc-1-piperazinyl)acetic acid: Similar in structure but with an acetic acid moiety instead of phenoxyethanol.
4-Boc-piperazine-2-carboxylic acid: Contains a carboxylic acid group instead of phenoxyethanol.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: Features a pyrimidine ring and boronic acid ester instead of phenoxyethanol
Uniqueness
2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol is unique due to its combination of a Boc-protected piperazine ring and a phenoxyethanol moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical and biological applications.
Properties
Molecular Formula |
C17H26N2O4 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-(2-hydroxyethoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)14-4-6-15(7-5-14)22-13-12-20/h4-7,20H,8-13H2,1-3H3 |
InChI Key |
SMNQHVYRHVDBFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCO |
Origin of Product |
United States |
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